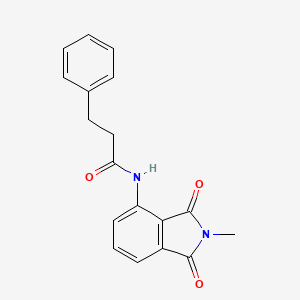

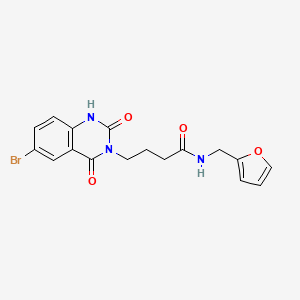

(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Applications De Recherche Scientifique

Metal–Organic Frameworks

One application of cyano and pyridinyl compounds is in the development of metal–organic frameworks (MOFs). A study by (Sun et al., 2012) focused on carboxylate-assisted ethylamide metal–organic frameworks. These frameworks are synthesized with various metal ions and demonstrate unique structural and luminescent properties.

Antimicrobial Activity

Compounds with cyano and pyridinyl groups have been investigated for their antimicrobial activities. (Gad-Elkareem et al., 2011) reported the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrating their potential as antimicrobial agents.

Synthesis of Pyrrolidines

Cyano and pyridinyl functional groups are also utilized in the synthesis of pyrrolidines. (Revial et al., 2000) detailed the Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to pyrrolidines with high diastereoselectivity.

Histone Deacetylase Inhibition

Another significant application is in the field of histone deacetylase (HDAC) inhibition. (Zhou et al., 2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with selective HDAC inhibition properties, showing promise as an anticancer drug.

Potassium Channel Openers

Compounds with cyano and pyridinyl groups have been explored as potassium channel openers. (Brown et al., 1993) synthesized derivatives of pyridin-3-ylcyclohexanecarbothioic acid methylamide, showing potential as antihypertensive and antianginal agents.

Fluorescent Compounds Synthesis

These groups are also useful in synthesizing fluorescent compounds. (Sokolova et al., 2020) developed a microwave-assisted synthesis of fluorescent pyrido[2,3-b]indolizines, highlighting their green light emission with high fluorescence quantum yields.

Anti-Inflammatory and Antimicrobial Properties

The anti-inflammatory and antimicrobial properties of such compounds have also been studied. (Ahmed, 2017) discussed the reaction of enaminones with various nucleophiles, leading to compounds with significant anti-inflammatory and antimicrobial effects.

Heat-Resistant Polymeric Materials

Cyano and pyridinyl containing polymers have applications in creating heat-resistant materials. (Yu et al., 2009) synthesized soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups, demonstrating their potential as processable and heat-resistant polymeric materials.

Propriétés

IUPAC Name |

(Z)-2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-2-13-5-7-16(8-6-13)20-17(21)15(11-18)10-14-4-3-9-19-12-14/h3-10,12H,2H2,1H3,(H,20,21)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISKXUZGJCABOT-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide](/img/structure/B2945070.png)

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)

![1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2945076.png)

![N-(3-acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2945080.png)

![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)

![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)